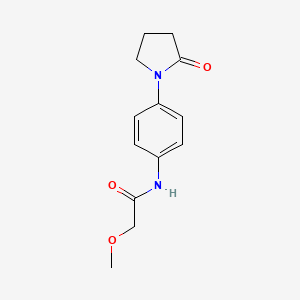

2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide is a compound that belongs to the class of pyrrolidinone derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

作用機序

Target of Action

2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide primarily targets the sigma-1 receptor, a chaperone protein located in the endoplasmic reticulum (ER) membrane of eukaryotic cells. The sigma-1 receptor plays a crucial role in regulating calcium ion influx from the ER to the mitochondria, which is essential for various cellular functions, including cell survival, neuroprotection, and modulation of neurotransmitter systems .

Mode of Action

This compound interacts with the sigma-1 receptor by binding to its allosteric site. This binding induces a conformational change in the receptor, enhancing its ability to modulate calcium signaling pathways. The interaction of this compound with the sigma-1 receptor results in increased calcium ion transfer from the ER to the mitochondria, thereby influencing cellular homeostasis and signaling .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the inositol 1,4,5-trisphosphate (IP3) receptor-mediated calcium signaling pathway. By modulating the sigma-1 receptor, this compound enhances the release of calcium ions from the ER into the cytoplasm, which subsequently affects various downstream pathways, including those involved in neurotransmitter release, cell survival, and neuroprotection .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed in the gastrointestinal tract and exhibits good bioavailability due to its lipophilic nature. It is distributed widely in the body, crossing the blood-brain barrier to exert its effects on the central nervous system. Metabolism primarily occurs in the liver, where it undergoes biotransformation to more water-soluble metabolites, which are then excreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action include enhanced calcium signaling, improved cell survival, and neuroprotection. By modulating the sigma-1 receptor, the compound helps maintain cellular homeostasis, reduces oxidative stress, and supports neuronal health. These effects contribute to its potential therapeutic applications in conditions such as neurodegenerative diseases, depression, and cognitive disorders .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound The compound is stable under physiological pH and temperature conditions, ensuring its effectiveness in the body. Additionally, factors such as liver function and renal clearance can impact the pharmacokinetics and overall action of this compound .

生化学分析

Biochemical Properties

It is known that pyrrolidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the pyrrolidine derivative .

Molecular Mechanism

It is known that pyrrolidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

準備方法

The synthesis of 2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide typically involves multi-step reactions. One common synthetic route includes the reaction of pyrrolidinone derivatives with methoxy-substituted phenyl acetamides under specific conditions. For instance, the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine can yield intermediate pyrrolidine derivatives, which are then further reacted to form the final compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

化学反応の分析

2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, catalytic hydrogenation of its derivatives can lead to the formation of fluorinated structural analogs .

科学的研究の応用

2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including anti-seizure, antidepressant, and cognition-enhancing properties . The compound’s ability to modulate neurotransmitter systems makes it a valuable tool in neuropharmacological research. Additionally, its unique structure allows for the exploration of structure-activity relationships, aiding in the design of new drugs with improved efficacy and safety profiles.

類似化合物との比較

2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide can be compared with other pyrrolidinone derivatives, such as piracetam and phenotropil. While all these compounds share a common pyrrolidinone core, their substituents and overall structures differ, leading to variations in their biological activities and therapeutic applications . For instance, piracetam is primarily used as a nootropic agent, whereas phenotropil has additional stimulant properties. The unique methoxy and acetamide groups in this compound contribute to its distinct pharmacological profile, making it a valuable compound for further research and development.

特性

IUPAC Name |

2-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-18-9-12(16)14-10-4-6-11(7-5-10)15-8-2-3-13(15)17/h4-7H,2-3,8-9H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXMZZQYGLKGOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC=C(C=C1)N2CCCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-ethyl 4-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate](/img/structure/B2600914.png)

![2-Ethyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2600915.png)

![6-[2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2600916.png)

![1-allyl-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2600918.png)

![N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2600920.png)

![ethyl 5-methyl-4-oxo-2-(trichloromethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2600921.png)

![methyl 2-amino-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4-phenyl-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2600925.png)

![6-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2600926.png)

![N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2600930.png)

![Dimethyl({[3-(pyridin-2-yloxy)phenyl]methyl}sulfamoyl)amine](/img/structure/B2600935.png)

![Tert-butyl 2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetate](/img/structure/B2600937.png)